1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione typically involves a multi-step process. One common method includes the coupling of cyclohexylamine with a pyrrolidine-2,5-dione derivative under optimized conditions. The reaction often employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes. This inhibition can lead to anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds share a similar pyrrolidine-2,5-dione core and exhibit comparable biological activities.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a pyrrolidine-2,5-dione structure, known for its anticonvulsant properties.
Uniqueness
1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
1-[[cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c20-13-6-7-14(21)18(13)10-17(12-4-2-1-3-5-12)11-19-15(22)8-9-16(19)23/h12H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPAOZBVDFJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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